N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
Structural Motifs and Pharmacophoric Features
The compound’s structure comprises four distinct pharmacophoric elements:
- Nitrobenzamide Core : A 2-nitro-substituted benzamide scaffold with 4,5-dimethoxy groups.
- Thiophene Moiety : A thiophen-2-yl group attached to the ethylamine backbone.
- Dimethylaminoethyl Side Chain : A tertiary amine group providing cationic character.
- Hydrophobic and Electronic Modulators : Methoxy groups enhancing solubility and nitro groups enabling redox reactivity.
These motifs align with pharmacophore models for receptor targeting and enzymatic modulation. For instance, the nitro group acts as a hydrogen bond acceptor (HBA), while the thiophene ring contributes aromatic and hydrophobic interactions. Computational studies on benzamide derivatives highlight the necessity of HBA features (e.g., nitro or sulfonamide groups) and aromatic systems for binding to targets like glucokinase or 5-HT~7~ receptors. The dimethylaminoethyl chain may facilitate cation-π interactions or membrane penetration, analogous to ligands targeting neurological receptors.
A comparative analysis with the LCAP (long-chain arylpiperazine) pharmacophore reveals overlapping regions, such as hydrophobic pockets occupied by the thiophene ring and HBA sites satisfied by the nitro group. The methoxy groups may occupy auxiliary hydrophobic regions, as observed in sulfonamide-based 5-HT~7~R ligands.
| Pharmacophoric Feature | Structural Correspondence | Biological Relevance |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Nitro (-NO₂) group | Electrostatic interactions with active sites |
| Aromatic/Hydrophobic Region | Thiophen-2-yl ring | Van der Waals forces and π-π stacking |
| Hydrophobic Modulator | 4,5-Dimethoxy substituents | Solubility enhancement |
| Cationic Center | Dimethylamino (-N(CH₃)₂) group | Membrane permeability |
Historical Context in Benzamide Derivative Research
Benzamide derivatives have historically served as scaffolds for kinase activators, antipsychotics, and antimicrobial agents. Early studies focused on simple nitrobenzamides, such as metoclopramide, which demonstrated dopamine receptor antagonism. The introduction of methoxy groups in the 1980s improved metabolic stability, while thiophene incorporation in the 2000s enhanced affinity for neurological targets.
The nitro group’s role evolved from a mere electron-withdrawing substituent to a bioreductive trigger, as seen in antitubercular nitroimidazoles. For example, PA-824 analogs rely on nitro group reduction to generate cytotoxic radicals. In N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, this group may enable similar redox-mediated mechanisms, though its specific bioactivation pathway remains underexplored.
Recent advances in computational pharmacology have repositioned benzamides as glucokinase activators (GKAs). Pharmacophore models like ADRR_1 emphasize HBA and aromatic features, which this compound satisfies through its nitrobenzamide core and thiophene ring.
Scope of Contemporary Investigative Priorities
Current research priorities for this compound include:
- Target Identification : Computational docking to map interactions with glucokinase, 5-HT~7~ receptors, or nitroreductases.
- Structural Optimization : Modifying the thiophene ring or dimethylamino chain to enhance selectivity, guided by 3D-QSAR models.
- Redox Profiling : Characterizing the nitro group’s reduction potential and downstream reactive intermediates.
- Synthetic Accessibility : Streamlining multi-step syntheses using green chemistry principles.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-19(2)13(16-6-5-7-26-16)10-18-17(21)11-8-14(24-3)15(25-4)9-12(11)20(22)23/h5-9,13H,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQURYAYXCBGMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the alkylation of the nitrated intermediate with 2-(dimethylamino)-2-(thiophen-2-yl)ethyl halide under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesizing findings from diverse sources to present a comprehensive overview.
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique combination of functional groups allows for interactions with various biological targets, making it a candidate for further exploration in drug design.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and angiogenesis. For instance, derivatives of nitrobenzamide have been investigated for their ability to disrupt cancer cell proliferation through apoptosis induction and cell cycle arrest .
Neuropharmacology
The dimethylamino group suggests potential activity as a central nervous system (CNS) agent. Studies on related compounds indicate that modifications in the amine structure can enhance neuroactivity, possibly affecting neurotransmitter systems involved in mood regulation and cognition .
Case Study: Antidepressant Effects
A related compound was tested for antidepressant-like effects in animal models, demonstrating significant improvements in depressive behaviors. This suggests that this compound could similarly influence mood disorders .
Antimicrobial Activity
Preliminary studies have suggested that compounds containing thiophene rings exhibit antimicrobial properties. The presence of the nitro group may enhance this effect by disrupting bacterial cell walls or interfering with metabolic processes .
Case Study: Bacterial Inhibition
In vitro tests on structurally similar compounds have shown effective inhibition against various bacterial strains, indicating that this compound warrants investigation for potential use as an antimicrobial agent .
Synthesis and Modification
The synthesis of this compound can be achieved through multi-step reactions involving the appropriate precursors. Modifications to the core structure can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available thiophene derivatives and nitrobenzamide.
- Reagents : Common reagents include coupling agents and protecting groups to facilitate selective reactions.
- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Benzamides
Compounds such as N-(4,5-dimethoxy-2-nitrophenyl)benzamide (19) () share the nitro and dimethoxy benzamide core. Key differences:
- Side Chain: The target compound’s dimethylaminoethyl-thiophene side chain is absent in compound 19, which lacks a nitrogenous substituent.
- Reactivity : The nitro group in both compounds likely facilitates electrophilic substitution or redox activity, as seen in electrochemical nitration studies .
The thiophene and dimethylaminoethyl groups in the target compound may enhance lipophilicity and solubility, respectively, compared to simpler nitrobenzamides.
Thiophene-Containing Amines
Compounds like (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () share the 2-(thiophen-2-yl)ethyl moiety. Comparisons:
- Pharmacokinetics: Thiophene rings are known to improve metabolic stability and membrane permeability compared to phenyl groups.
- Structural Role : The thiophene in the target compound may engage in π-π stacking or hydrophobic interactions, similar to analogs in .
Dimethylaminoethyl-Substituted Heterocycles
describes imidazo[4,5-b]pyridine derivatives (e.g., N-(3-bromo-4-fluorophenyl)-2-(2-(dimethylamino)ethyl)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximide) with dimethylaminoethyl chains. Key observations:
- Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, a trait likely shared by the target compound .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.38 g/mol
- IUPAC Name : this compound
This compound features a dimethylamino group, a thiophene ring, and a nitrobenzamide moiety, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antitumor Activity : Some studies suggest that nitrobenzamide derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : The presence of thiophene rings in certain derivatives has been linked to enhanced antimicrobial activity against various pathogens.
- Neuropharmacological Effects : Compounds with dimethylamino groups often interact with neurotransmitter systems, potentially influencing mood and behavior.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways, leading to reduced cell growth.
- Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors in the central nervous system, modulating neurotransmitter release.
Case Studies and Experimental Data
- Antitumor Efficacy :
- Antimicrobial Activity :
- Neuropharmacological Studies :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
